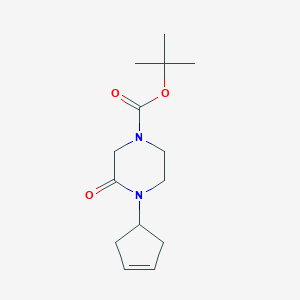
Tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a cyclopentene ring attached to the piperazine core, and a tert-butyl ester group, which provides steric hindrance and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available cyclopentene derivatives and piperazine.
Reaction Steps: The cyclopentene derivative undergoes a substitution reaction with piperazine under acidic conditions to form the intermediate piperazine derivative.
Esterification: The intermediate is then treated with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the double bond in the cyclopentene ring.
Substitution: Substitution reactions at the piperazine nitrogen atoms can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidized Derivatives: These include hydroxylated and carboxylated derivatives.
Reduced Derivatives: The reduced form of the cyclopentene ring.
Substituted Derivatives: Different alkyl or aryl groups attached to the piperazine nitrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases. Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Tert-butyl 3-oxopiperazine-1-carboxylate: Similar structure but lacks the cyclopentene ring.
Cyclopentene derivatives: Piperazine analogs without the tert-butyl ester group.
Other piperazine derivatives: Various piperazines with different substituents on the ring.
Uniqueness: The presence of the cyclopentene ring and the tert-butyl ester group makes tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate unique compared to other piperazine derivatives. These structural features contribute to its stability and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C14H22N2O3 |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
tert-butyl 4-cyclopent-3-en-1-yl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)15-8-9-16(12(17)10-15)11-6-4-5-7-11/h4-5,11H,6-10H2,1-3H3 |
Clave InChI |
QWASSZUVHVSHDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















